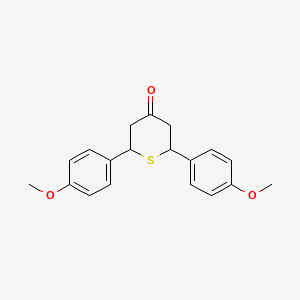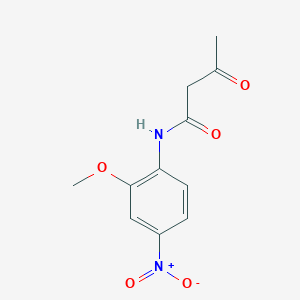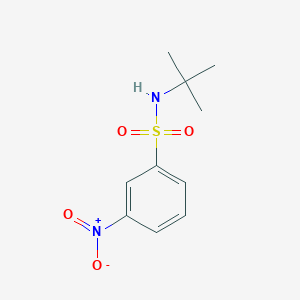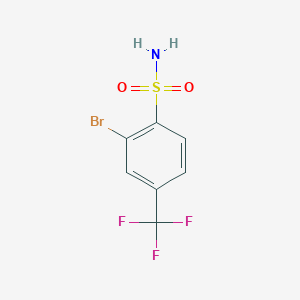
2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Vue d'ensemble
Description
2-Bromo-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. While the provided papers do not directly discuss 2-Bromo-4-(trifluoromethyl)benzenesulfonamide, they do provide insights into related compounds and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the functionalization of benzenesulfonyl chloride precursors. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized through ammonification from corresponding benzenesulfonyl chloride . This suggests that 2-Bromo-4-(trifluoromethyl)benzenesulfonamide could potentially be synthesized through a similar pathway, starting from 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride and subsequent reaction with an appropriate amine.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring that is further substituted with various functional groups. In the case of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, the bismuth atoms exhibit a trigonal bipyramidal coordination with benzenesulfonate substituents . Although the central atom and substituents differ, the structural analysis of such compounds provides valuable information on the potential geometry and electronic distribution in 2-Bromo-4-(trifluoromethyl)benzenesulfonamide.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including condensation reactions to form sulfonylureas, as seen in the synthesis of N-substituted phenyl-4-fluoride (or trifluoromethyl) benzenesulfonylureas . Additionally, the formation of hydrogen-bonded motifs in the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide indicates the potential for 2-Bromo-4-(trifluoromethyl)benzenesulfonamide to engage in hydrogen bonding due to the presence of the sulfonamide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by the substituents on the benzene ring. For example, the presence of bromo and trifluoromethyl groups is likely to affect the compound's polarity, solubility, and reactivity. The crystallographic analysis of related compounds provides insights into bond lengths and angles, which are crucial for understanding the physical properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, can be studied using computational methods like DFT, as demonstrated for other benzenesulfonamide derivatives .
Applications De Recherche Scientifique
1. Photodynamic Therapy in Cancer Treatment
2-Bromo-4-(trifluoromethyl)benzenesulfonamide derivatives have been studied for their potential use in photodynamic therapy, a treatment modality for cancer. These derivatives, when used as photosensitizers, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them suitable for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
2. Electrophilic Bromoamidation of Olefins
The compound has been used in a catalyst-free and metal-free bromoamidation process of unactivated olefins. This methodology, which employs 4-(Trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as nitrogen and halogen sources respectively, is applicable to both cyclic and aliphatic olefins (Yu, Chen, Cheng, & Yeung, 2015).
3. Synthesis of Complex Organic Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonamide is involved in the synthesis of complex organic compounds, like Penoxsulam. An efficient synthesis method utilizing this compound has been developed, showcasing its utility in creating intricate organic molecules under milder reaction conditions and with improved overall yield (Wu et al., 2013).
Propriétés
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUIBMWZUXWVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380905 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
351003-63-9 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
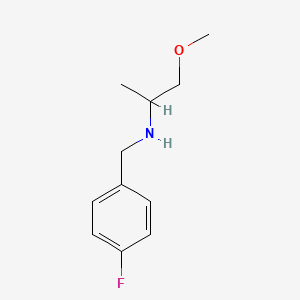
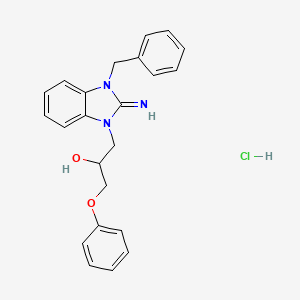
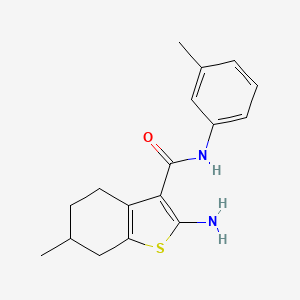
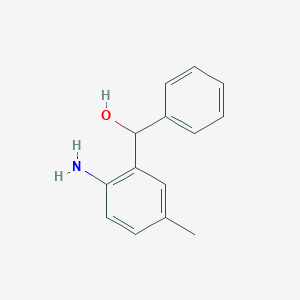
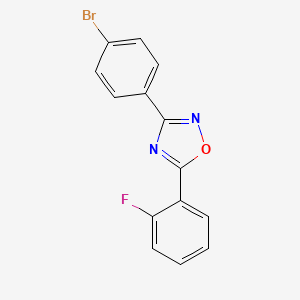
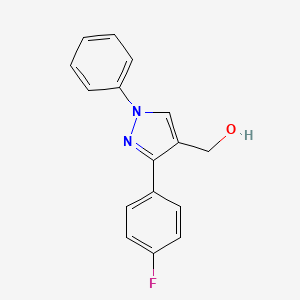

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)
![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
